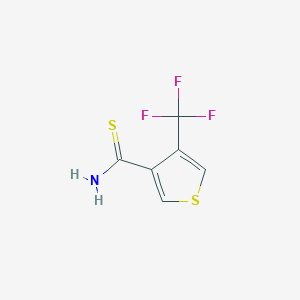
4-(Trifluoromethyl)thiophene-3-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)thiophene-3-carbothioamide is a chemical compound with the molecular formula C6H4F3NS2 It is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with a carbothioamide group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Trifluoromethyl)thiophene with thiocarbonyldiimidazole under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(Trifluoromethyl)thiophene-3-carbothioamide may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions
4-(Trifluoromethyl)thiophene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
4-(Trifluoromethyl)thiophene-3-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 4-(Trifluoromethyl)thiophene-3-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The carbothioamide group may participate in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)thiophene-2-carbothioamide
- 4-(Trifluoromethyl)thiophene-3-carboxamide
- 4-(Trifluoromethyl)thiophene-2-carboxamide
Uniqueness
4-(Trifluoromethyl)thiophene-3-carbothioamide is unique due to the specific positioning of the trifluoromethyl and carbothioamide groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
生物活性
4-(Trifluoromethyl)thiophene-3-carbothioamide is a compound characterized by its unique trifluoromethyl and carbothioamide functional groups attached to a thiophene ring. This structural configuration is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C6H4F3NS2. The presence of the trifluoromethyl group increases lipophilicity, which may facilitate its interaction with biological membranes and targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds containing thiophene derivatives often possess significant antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against various bacterial strains and fungi, demonstrating promising results in inhibiting growth and viability.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism underlying this activity may involve the induction of apoptosis and inhibition of cancer cell proliferation.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The trifluoromethyl group can engage in pi-stacking interactions and hydrogen bonding with amino acid residues in target proteins, thus influencing their function and activity.
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against common pathogens. The compound exhibited notable inhibitory concentrations (IC50 values), indicating its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Evaluation : In vitro cytotoxicity assays revealed that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 μM. This suggests a strong potential for further development as an anticancer therapeutic.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (MCF-7 IC50) |
|---|---|---|
| This compound | 10 μg/mL | 15 μM |
| 4-(Trifluoromethyl)thiophene-2-carbothioamide | 12 μg/mL | 20 μM |
| 4-(Trifluoromethyl)thiophene-3-carboxamide | 8 μg/mL | 18 μM |
属性
IUPAC Name |
4-(trifluoromethyl)thiophene-3-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS2/c7-6(8,9)4-2-12-1-3(4)5(10)11/h1-2H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUCCVFLBQMXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













